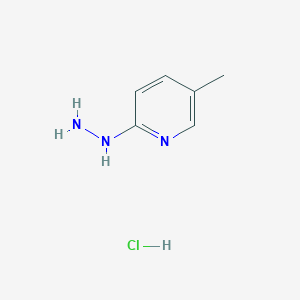

2-Hydrazinyl-5-methylpyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methylpyridin-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-2-3-6(9-7)8-4-5;/h2-4H,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKAAEWWXWCHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-5-methylpyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Molecular Profile

2-Hydrazinyl-5-methylpyridine hydrochloride is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug discovery sectors. As a functionalized pyridine derivative, it serves as a versatile synthon, or chemical building block, for the synthesis of more complex molecular architectures. The presence of a reactive hydrazinyl group attached to the pyridine scaffold allows for its incorporation into a variety of heterocyclic ring systems, such as pyrazoles, triazoles, and pyridazines. These motifs are prevalent in a wide range of biologically active molecules, making this compound a valuable intermediate in the development of novel therapeutics.[1][2]

The utility of hydrazine derivatives, in general, is well-established in pharmaceutical research. They are key components in drugs with diverse therapeutic applications, including antitubercular, antimicrobial, and anticancer agents.[3][4] This guide provides a senior-level overview of the known physical properties of this compound and, critically, outlines the authoritative experimental protocols required to determine its complete physicochemical profile, ensuring its suitability for research and development applications.

1.1 Molecular Structure

Caption: Chemical structure of this compound.

1.2 Core Physical Properties Summary

The following table summarizes the currently available and verifiable physical properties of this compound. It is important to note that key experimental values such as a precise melting point and quantitative solubility are not widely reported in publicly available literature, underscoring the need for the rigorous in-lab characterization detailed in Section 2.

| Property | Value | Source(s) |

| IUPAC Name | (5-methylpyridin-2-yl)hydrazine hydrochloride | - |

| CAS Number | 1375477-15-8 | [5][6][7] |

| Molecular Formula | C₆H₁₀ClN₃ | [5][6][7] |

| Molecular Weight | 159.62 g/mol | [5][6] |

| Appearance | Solid | [7] |

| Purity (Typical) | ≥97-98% | [6][7] |

| Storage Conditions | Store at -20°C or 2-8°C, under an inert atmosphere. | [5] |

Section 2: Authoritative Physicochemical Characterization Workflow

For any chemical intermediate intended for use in a drug development pipeline, rigorous characterization is paramount. The absence of published experimental data for this compound necessitates a systematic approach to determine its properties. The following workflow and protocols represent a self-validating system for establishing the compound's identity, purity, and suitability for further synthetic work.

Caption: Logical workflow for the physicochemical characterization of a new intermediate.

Protocol: Melting Point and Thermal Analysis

Expertise & Causality: The melting point is a rapid and powerful indicator of purity. A pure crystalline solid will exhibit a sharp melting range (typically <1°C), whereas impurities depress and broaden this range.[8] For a hydrochloride salt, this analysis also provides a decomposition temperature, which is a critical parameter for understanding thermal stability during reactions or storage. We utilize a standardized capillary method for this determination.

Methodology:

-

Sample Preparation: A small quantity of the dry this compound is finely crushed on a watch glass. The open end of a glass capillary tube is tapped into the powder until a 1-2 mm column of packed material is achieved at the sealed end.[8][9]

-

Apparatus Setup: The prepared capillary is placed into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device) alongside a precision thermometer.

-

Initial Range Finding: A rapid heating run (10-15°C/minute) is performed to quickly identify an approximate melting temperature.

-

Precise Determination: A fresh sample is prepared. The apparatus is heated to approximately 20°C below the estimated melting point. The heating rate is then reduced to a slow, controlled rate of 1-2°C per minute.

-

Data Recording: Two temperatures are meticulously recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: The result is reported as the range T₁ - T₂. The procedure should be repeated at least twice to ensure reproducibility.

Protocol: Solubility Profiling

Expertise & Causality: Understanding a compound's solubility in various solvents is fundamental for its application. It dictates the choice of reaction media, purification methods (crystallization), and is a foundational parameter for any future formulation work. A standard protocol involves determining the approximate solubility in key laboratory solvents.

Methodology:

-

Solvent Selection: A panel of standard solvents is selected, typically including:

-

Deionized Water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol (EtOH)

-

Methanol (MeOH)

-

-

Sample Preparation: A known mass (e.g., 5 mg) of the compound is weighed into separate small vials.

-

Titration: A selected solvent is added to a vial in precise, incremental volumes (e.g., 100 µL) using a calibrated pipette.

-

Observation: After each addition, the vial is vortexed for 30-60 seconds and visually inspected for complete dissolution.

-

Endpoint Determination: The process is continued until the solid is fully dissolved. The total volume of solvent added is recorded.

-

Calculation & Reporting: The solubility is calculated and reported in mg/mL or mol/L. This process is repeated for each solvent. For compounds with low solubility, a larger starting mass may be required to achieve a measurable endpoint.

Protocol: Spectroscopic Structural Confirmation

Expertise & Causality: While melting point suggests purity, it does not confirm identity. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguously determining the chemical structure of an organic molecule.[10] A well-acquired ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.[11]

Methodology: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (typically DMSO-d₆ or D₂O for a hydrochloride salt to ensure solubility) in a clean NMR tube.

-

Spectrometer Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

-

Acquisition Parameters: Standard acquisition parameters for a small molecule are employed. Critically, the relaxation delay (D1) should be set sufficiently long (e.g., 5-7 times the longest proton T₁ relaxation time, typically requiring a D1 of 10-15 seconds for full quantitation) to ensure accurate integration of all signals.[12] For routine structural confirmation, a shorter delay may be used.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Expected Spectrum Analysis: The processed spectrum for this compound is expected to show:

-

Aromatic Region (~6.5-8.5 ppm): Three distinct signals corresponding to the three protons on the pyridine ring. Their splitting patterns (doublets, doublet of doublets) will confirm their relative positions.

-

Aliphatic Region (~2.0-2.5 ppm): A singlet corresponding to the three protons of the methyl (-CH₃) group.

-

Hydrazine Protons (-NH-NH₂): Broad, exchangeable signals whose chemical shift is highly dependent on solvent, concentration, and temperature. These signals will disappear upon addition of a drop of D₂O to the NMR tube, a key confirmatory test.

-

Section 3: Application in Synthesis & Drug Discovery

The primary value of this compound lies in its role as a reactive intermediate. The hydrazine moiety is a potent nucleophile, readily reacting with electrophiles like aldehydes, ketones, and acyl chlorides to form hydrazones and hydrazides, respectively. These products are often not the final target but serve as precursors for constructing five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry.[4][11]

For instance, reaction with a β-dicarbonyl compound can lead to the formation of a pyrazole ring, a scaffold found in numerous approved drugs. The synthetic process often begins with the nucleophilic substitution of a corresponding 2-chloropyridine derivative with hydrazine hydrate.[1][2] While this specific molecule is commercially available as a building block, its direct linkage to a publicly disclosed, late-stage drug candidate is not prominent in the reviewed literature, which is common for such foundational reagents. Its utility is in enabling the rapid exploration of chemical space during the early phases of drug discovery.

Section 4: Safety & Handling

As with all hydrazine derivatives, this compound must be handled with appropriate precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Hazards: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry place, often under an inert gas like argon or nitrogen to prevent degradation.[5]

References

-

The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Gnanaganga, G. (2023). Hydrazine: A Source of Pharmaceutically Bioactive Drugs. Nova Science Publishers, Inc. Retrieved from [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules. National Center for Biotechnology Information. Retrieved from [Link]

-

5-hydrazinyl-2-methylpyridine dihydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

-

Kutateladze, A. G. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Retrieved from [Link]

-

2-hydrazinylpyridine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

2-Hydrazino-1-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved from [Link]

-

This compound. (n.d.). Appretech Scientific Limited. Retrieved from [Link]

-

A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021). Retrieved from [Link]

-

Optimized Default 1H Parameters. (2020). University of Missouri-St. Louis, NMR Facility. Retrieved from [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). OMICS International. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (2016). Retrieved from [Link]

- Synthetic process for 2-hydrazinylpyridine derivative. (2017). Google Patents.

- Synthesis process of 2-hydrazinopyridine derivative. (2020). Google Patents.

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Retrieved from [Link]

-

2-Hydrazinopyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 3. Buy 2-Methoxy-5-methylpyridin-4-amine (EVT-1720341) | 1260663-96-4 [evitachem.com]

- 4. pennwest.edu [pennwest.edu]

- 5. usbio.net [usbio.net]

- 6. appretech.com [appretech.com]

- 7. 2-Hydrazino-5-methyl-pyridine HCl | CymitQuimica [cymitquimica.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. omicsonline.org [omicsonline.org]

- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 13. 2-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 521315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Hydrazinyl-5-methylpyridine hydrochloride chemical structure and bonding

An In-Depth Technical Guide to 2-Hydrazinyl-5-methylpyridine hydrochloride: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of this compound (CAS: 1375477-15-8), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] We will delve into its molecular architecture, electronic properties, and the nuanced interplay of its functional groups. This document synthesizes structural data with spectroscopic principles to offer a holistic understanding of the molecule's properties and reactivity. The guide is intended to serve as a foundational resource for scientists leveraging this versatile building block in the synthesis of novel therapeutic agents.

Introduction: A Versatile Heterocyclic Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, pyridine derivatives are particularly prominent due to their presence in numerous bioactive molecules and their capacity for versatile chemical modification. This compound is a bifunctional molecule featuring a pyridine ring, a nucleophilic hydrazinyl moiety, and a methyl group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

The true value of this compound lies in its role as a synthetic intermediate.[4] The hydrazinyl group (-NHNH₂) is a potent nucleophile and a precursor for the formation of hydrazones, a class of compounds extensively studied for a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[5] Understanding the fundamental structure and bonding of this molecule is paramount to exploiting its reactivity and designing rational synthetic pathways for drug discovery.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a central 5-methylpyridine ring substituted at the C2 position with a hydrazinyl group. The molecule exists as a hydrochloride salt, meaning one of the basic nitrogen atoms is protonated, and a chloride ion is present to balance the charge.

Chemical Structure

The systematic IUPAC name for the cationic component is 2-hydrazinyl-5-methylpyridin-1-ium. The overall structure is defined by the covalent bonds within the organic cation and the ionic bond between the cation and the chloride anion.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1375477-15-8 | [1][2][3] |

| Molecular Formula | C₆H₁₀ClN₃ | [1][2][3] |

| Molecular Weight | 159.62 g/mol | [1][2][6] |

| Appearance | Solid | [1] |

| Storage | Inert atmosphere, 2-8°C | [2] |

| SMILES | CC1=CN=C(C=C1)NN.Cl | [2] |

| InChI Key | AUKAAEWWXWCHBJ-UHFFFAOYSA-N | [1] |

In-Depth Bonding and Electronic Structure Analysis

A molecule's reactivity is a direct consequence of its electronic structure. Here, we dissect the bonding framework of this compound.

Hybridization and Molecular Geometry

-

Pyridine Ring: All five carbon atoms and the ring nitrogen atom are sp² hybridized. This leads to a planar, hexagonal ring structure with internal bond angles of approximately 120°.

-

Substituents: The methyl carbon is sp³ hybridized, adopting a tetrahedral geometry. The nitrogen atoms of the hydrazinyl group are generally considered sp³ hybridized, resulting in a trigonal pyramidal geometry around each nitrogen. This allows for free rotation around the C-N and N-N single bonds, although steric hindrance and electronic effects may favor certain conformations.

σ- and π-Bonding Framework

The molecule is held together by a robust framework of sigma (σ) bonds formed from the overlap of hybridized orbitals. The aromaticity of the pyridine ring arises from the cyclic, delocalized π-system formed by the overlap of the unhybridized p-orbital on each of the six ring atoms, containing a total of 6 π-electrons.

Electronic Effects and Protonation

-

Inductive and Resonance Effects: The methyl group (-CH₃) at the C5 position is an electron-donating group through a weak positive inductive effect (+I). The hydrazinyl group (-NHNH₂) is a strong electron-donating group through resonance (+R effect), where the lone pair on the nitrogen adjacent to the ring can delocalize into the π-system.

-

Site of Protonation: The most basic site in the neutral 2-hydrazinyl-5-methylpyridine molecule is the pyridine ring nitrogen. Its lone pair is localized in an sp² orbital and does not participate in the aromatic π-system, making it more available for protonation compared to the hydrazinyl nitrogens, whose lone pairs can be delocalized. In the hydrochloride salt, this ring nitrogen is protonated, forming a pyridinium ion. This protonation significantly alters the electronic properties of the ring, making it more electron-deficient.

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of starting materials are critical in drug development.

Synthetic Protocol

This compound is typically synthesized via nucleophilic aromatic substitution, where the chlorine atom of 2-chloro-5-methylpyridine is displaced by hydrazine.[7][8]

Caption: General workflow for the synthesis of 2-hydrazinyl-5-methylpyridine.

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vessel, add 2-chloro-5-methylpyridine (1.0 eq).[7]

-

Reagent Addition: Add an excess of hydrazine hydrate (e.g., ~15 eq).[7]

-

Reflux: Heat the reaction mixture to reflux (e.g., at 150°C) and stir for 16-48 hours.[7][9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess hydrazine hydrate.[7]

-

Purification (Free Base): Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Filter off any precipitate and concentrate the filtrate to obtain the crude 2-hydrazinyl-5-methylpyridine free base.[7][9]

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol) and add a solution of hydrochloric acid (e.g., aqueous HCl or HCl in ether) until the solution is acidic.

-

Isolation: Cool the solution to induce crystallization. Collect the resulting precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a solid.

Spectroscopic Analysis

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the N-H protons of the hydrazinyl group and the protonated ring nitrogen. The aromatic protons will appear as multiplets in the downfield region (typically δ 7-8.5 ppm), shifted further downfield due to the electron-withdrawing effect of the protonated nitrogen. The methyl protons will appear as a singlet around δ 2.3-2.5 ppm. The N-H protons will appear as broad singlets that can be exchanged with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the ring carbons will be indicative of their electronic environment.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key frequencies include N-H stretching vibrations from the hydrazinyl group and the N⁺-H of the pyridinium ion (typically broad, in the 2500-3300 cm⁻¹ region), C=C and C=N stretching vibrations of the aromatic ring (1500-1650 cm⁻¹), and C-H stretching from the aromatic and methyl groups (~2850-3100 cm⁻¹).

-

Mass Spectrometry (MS): Under ESI positive ion mode, the mass spectrum will show a prominent peak for the molecular cation [C₆H₁₀N₃]⁺ at m/z ≈ 124.09.[7][10]

Solid-State Interactions: The Role of Hydrogen Bonding

In the solid state, the structure is dominated by a network of intermolecular hydrogen bonds. These interactions are crucial for crystal packing, solubility, and melting point.

Caption: Key hydrogen bonding interactions in the solid state.

The primary hydrogen bond donors are the proton on the pyridinium nitrogen (N⁺-H) and the protons of the hydrazinyl group (N-H). The primary acceptors are the chloride anion (Cl⁻) and the nitrogen atoms of neighboring molecules.[11] This extensive network of strong charge-assisted hydrogen bonds contributes to the compound's crystalline solid nature and its relatively high melting point.

Conclusion and Outlook

This compound is a structurally rich molecule whose utility in medicinal chemistry is directly linked to its electronic and bonding characteristics. The presence of a nucleophilic hydrazinyl group on an aromatic pyridine core, combined with the enhanced stability and handling properties of the hydrochloride salt, makes it an invaluable synthon. A thorough understanding of its structure, from bond hybridization to intermolecular forces, empowers researchers to rationally design synthetic routes and predict its reactivity, ultimately accelerating the discovery of new and effective pharmaceuticals.

References

-

MDPI. The Synthesis and Crystal Structure of Two New Hydrazone Compounds. [Link]

-

National Institutes of Health (NIH). Different packing motifs mediated by hydrogen bonds in the hydrochloride salts of two pyridoxal N-acylhydrazone derivatives. [Link]

-

PubChem. 2-Hydrazinylpyridine hydrochloride. [Link]

-

ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?[Link]

-

PubChem. 2-Hydrazinopyridine. [Link]

-

National Institutes of Health (PMC). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. [Link]

- Google Patents.

-

MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

-

Synthonix. 2-Hydroxy-5-methylpyridine: Your Key to Advanced Synthesis. [Link]

-

Appretech Scientific Limited. This compound. [Link]

Sources

- 1. 2-Hydrazino-5-methyl-pyridine HCl | CymitQuimica [cymitquimica.com]

- 2. Disclamer-No Humans are Permitted in Walk-through as per Google Policy | Virtual tour generated by Panotour [ncuindia.edu]

- 3. appretech.com [appretech.com]

- 4. nbinno.com [nbinno.com]

- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

- 6. 896133-77-0 | 5-Hydrazinyl-2-methylpyridine hydrochloride - Moldb [moldb.com]

- 7. 2-HYDRAZINO-5-METHYLPYRIDINE | 4931-01-5 [amp.chemicalbook.com]

- 8. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 9. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]

- 10. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Different packing motifs mediated by hydrogen bonds in the hydrochloride salts of two pyridoxal N-acylhydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydrazinyl-5-methylpyridine hydrochloride: A Versatile Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of 2-Hydrazinyl-5-methylpyridine hydrochloride (CAS Number: 1375477-15-8), a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, reactivity, potential applications, and key experimental protocols.

Introduction: The Significance of Hydrazinopyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. When functionalized with a hydrazinyl group, the resulting hydrazinopyridine moiety becomes a powerful and versatile intermediate. The hydrazinyl group (-NHNH2) is a potent nucleophile and a precursor to a wide range of functional groups and heterocyclic systems.[1][2]

This compound combines the key features of the pyridine ring with the reactive potential of the hydrazinyl group, making it an attractive starting material for the synthesis of novel compounds with diverse therapeutic applications. The methyl group at the 5-position can also influence the compound's lipophilicity and metabolic stability, offering a point for further structural modification.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 1375477-15-8 | [3] |

| Molecular Formula | C6H10ClN3 | [3] |

| Molecular Weight | 159.62 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [3] |

| Storage | Inert atmosphere, 2-8°C |

Analytical Characterization

The definitive identification and purity assessment of this compound are achieved through a combination of standard spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the protons of the hydrazinyl group. The carbon NMR will similarly provide characteristic peaks for each carbon atom in the molecule.[4][5][6]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[6][7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the compound. A well-developed HPLC method will show a single major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks.

Synthesis of this compound

The synthesis of 2-hydrazinylpyridine derivatives is typically achieved through the nucleophilic aromatic substitution of a suitable halopyridine with hydrazine hydrate.[8][9] The following protocol describes a general and robust method for the synthesis of 2-Hydrazinyl-5-methylpyridine, which can then be converted to its hydrochloride salt.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

2-Chloro-5-methylpyridine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (or other suitable high-boiling solvent)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1 equivalent) in ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).[10] The use of excess hydrazine hydrate helps to drive the reaction to completion and minimize the formation of dimeric byproducts.[10]

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate (3 x volumes).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude 2-Hydrazinyl-5-methylpyridine as a free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethanol. To this solution, add a solution of hydrochloric acid in ether or ethanol dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the versatile reactivity of the hydrazinyl group. This functionality serves as a key handle for the construction of more complex molecular architectures.

Formation of Hydrazones

The most common reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[11][12] This reaction is typically acid-catalyzed and proceeds with high efficiency. The resulting hydrazone can be a stable final product or a key intermediate for further transformations.

Caption: Reaction of 2-Hydrazinyl-5-methylpyridine with carbonyls to form hydrazones.

Synthesis of Heterocyclic Scaffolds

Hydrazines are invaluable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are prominent in many approved drugs.

-

Pyrazoles: Reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole rings.[1][13]

-

Triazoles: Cyclization reactions with appropriate reagents can yield triazole derivatives.[14]

-

Other Heterocycles: The reactivity of the hydrazinyl group can be exploited to construct other important heterocyclic systems such as pyridazines and thiadiazoles.[13]

The ability to readily access these diverse heterocyclic systems from a common starting material underscores the value of this compound in combinatorial chemistry and library synthesis for drug discovery programs.

Potential Biological and Pharmacological Activities

While specific biological data for this compound is not extensively reported in the public domain, the broader class of hydrazone and pyridine derivatives has demonstrated a wide spectrum of pharmacological activities.[14][15][16] This suggests that derivatives of the title compound are promising candidates for screening in various therapeutic areas.

-

Antimicrobial Activity: Many pyridine and hydrazone derivatives exhibit significant antibacterial and antifungal properties.[12][15][17][18] The proposed mechanism for some pyridine derivatives involves the disruption of the bacterial cell membrane.[11]

-

Anticancer Activity: The hydrazone moiety is present in a number of compounds with demonstrated antiproliferative activity against various cancer cell lines.[11][14][16]

-

Anticonvulsant and Anti-inflammatory Activities: These activities have also been reported for various hydrazone-containing compounds.[11][14][16]

Protocol for Preliminary Antimicrobial Screening

The following protocol outlines a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of compounds derived from this compound against a panel of bacteria.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Hydrazines and Azo‐Compounds in the Synthesis of Heterocycles Comprising N—N Bond | Semantic Scholar [semanticscholar.org]

- 3. 2-Hydrazino-5-methyl-pyridine HCl | CymitQuimica [cymitquimica.com]

- 4. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 9. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity | MDPI [mdpi.com]

- 17. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Hydrazinyl-5-methylpyridine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Hydrazinyl-5-methylpyridine hydrochloride (C₆H₁₀ClN₃, Molecular Weight: 159.62 g/mol , CAS: 1375477-15-8).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) for the comprehensive characterization of this compound.

Introduction: The Significance of Spectroscopic Analysis

In the realm of pharmaceutical and chemical research, the unambiguous identification and structural elucidation of molecules are paramount. Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the atomic and molecular properties of a compound. For a molecule such as this compound, a substituted pyridine derivative, a multi-spectroscopic approach is essential to confirm its identity, purity, and structural integrity. This guide will delve into the principles and applications of NMR, FT-IR, and MS, offering both theoretical insights and practical protocols for the analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is a cornerstone of organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.[3][4][5] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of individual atoms.

Principles of NMR Spectroscopy

The fundamental principle of NMR lies in the intrinsic magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C.[4][6] When placed in a strong external magnetic field, these nuclei align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy states, a phenomenon known as resonance. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, giving rise to the concept of "chemical shift." This allows us to differentiate between atoms in different parts of a molecule.

Predicted ¹H NMR Spectrum of this compound

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The hydrochloride form will influence the chemical shifts, particularly of the protons on the pyridine ring and the hydrazinyl group, due to the positive charge on the nitrogen atom.[7]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H (position 6) | 7.8 - 8.0 | Singlet (or narrow doublet) | 1H |

| Pyridine H (position 4) | 7.4 - 7.6 | Doublet of doublets | 1H |

| Pyridine H (position 3) | 6.7 - 6.9 | Doublet | 1H |

| Methyl Protons (-CH₃) | 2.2 - 2.4 | Singlet | 3H |

| Hydrazinyl Protons (-NH-NH₂) | Broad, variable | Broad singlet | 3H |

Causality of Predictions: The protons on the pyridine ring are expected to be in the aromatic region (δ 7-8 ppm). The proton at position 6, being adjacent to the protonated nitrogen, will be the most deshielded. The methyl group protons will appear as a singlet in the upfield region. The hydrazinyl protons are exchangeable and often appear as a broad signal, the chemical shift of which is dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C (position 2) | 158 - 162 |

| Pyridine C (position 6) | 145 - 148 |

| Pyridine C (position 4) | 138 - 142 |

| Pyridine C (position 5) | 125 - 128 |

| Pyridine C (position 3) | 110 - 115 |

| Methyl Carbon (-CH₃) | 17 - 20 |

Causality of Predictions: The carbon atom attached to the two nitrogen atoms (C2) will be the most deshielded. The other aromatic carbons will resonate at characteristic chemical shifts for substituted pyridines. The methyl carbon will appear at a typical upfield chemical shift.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

-

Sample Preparation : Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[8][9] The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Filtration : Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

-

Spectrometer Setup :

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition :

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12]

Principles of FT-IR Spectroscopy

Molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, leading to an IR spectrum.[2][13] The spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), and the positions and intensities of the absorption bands are characteristic of the functional groups present.

Predicted IR Spectrum of this compound

The IR spectrum of this compound will display characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H stretching | Hydrazinyl group (-NH₂) |

| 3200 - 2800 | N-H stretching | Ammonium group (-NH⁺) |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 2980 - 2850 | C-H stretching | Methyl group (-CH₃) |

| 1640 - 1580 | C=N and C=C stretching | Pyridine ring |

| 1600 - 1500 | N-H bending | Hydrazinyl group (-NH₂) |

| 1480 - 1440 | C-H bending | Methyl group (-CH₃) |

Causality of Predictions: The N-H stretching vibrations of the hydrazinyl and ammonium groups will appear as broad bands in the high-frequency region. The aromatic C-H stretching will be observed just above 3000 cm⁻¹. The characteristic ring stretching vibrations of the pyridine ring will be present in the 1640-1580 cm⁻¹ region.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

For solid samples, the KBr pellet method is a common and reliable sample preparation technique.[14][15]

-

Sample and KBr Preparation : Gently grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[16][17]

-

Pellet Formation : Transfer the finely ground mixture to a pellet die.

-

Pressing : Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[16]

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Caption: Workflow for FT-IR Spectroscopic Analysis (KBr Pellet Method).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[18] It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.[19]

Principles of Mass Spectrometry

In a mass spectrometer, a sample is first ionized. For a compound like this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is often employed to minimize fragmentation and observe the molecular ion. The resulting ions are then separated based on their m/z ratio by an analyzer and detected. High-resolution mass spectrometry can provide a highly accurate mass measurement, which aids in determining the elemental composition.[18]

Predicted Mass Spectrum of this compound

Using a soft ionization technique like ESI in positive ion mode, the primary ion observed is expected to be the protonated molecule of the free base, [M+H]⁺, where M is 2-Hydrazinyl-5-methylpyridine.

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z (predicted) | Ion |

| 124.0872 | [C₆H₉N₃ + H]⁺ |

| 109.0661 | [M+H - NH₃]⁺ |

| 78.0504 | [C₅H₄N]⁺ (Pyridyl fragment) |

Causality of Predictions: The base peak is expected to be the protonated molecule of the free base at m/z 124. Fragmentation may occur through the loss of ammonia (NH₃) from the hydrazinyl group. Further fragmentation could lead to the formation of a stable pyridyl cation. The presence of chlorine as a counter-ion will not be observed in the positive ion mass spectrum.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion : Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate.

-

Ionization : Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition :

-

Set the mass spectrometer to operate in positive ion mode.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of this compound, employing NMR, FT-IR, and MS, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, FT-IR identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into fragmentation pathways. By integrating the data from these three powerful analytical techniques, researchers can confidently ascertain the identity and purity of this important chemical entity, ensuring the integrity of their scientific endeavors.

References

-

University of Rochester. NMR Sample Preparation. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Luminescence. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets. [Link]

-

University of Ottawa. NMR Sample Prepara-on. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

AntsLAB. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

-

AZoM. How is Potassium Bromide Used in Infrared Spectroscopy? [Link]

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

International Journal of Engineering and Advanced Technology. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

White Bear Photonics. Demystifying FTIR: A Practical Guide for New Users. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

CURRENTA. Mass spectrometry for structural elucidation. [Link]

-

Agilent. Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

-

Process NMR Associates LLC. Principles of NMR. [Link]

-

Appretech Scientific Limited. This compound. [Link]

-

NIH. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. [Link]

-

Wikipedia. Fourier-transform infrared spectroscopy. [Link]

-

PubMed. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. [Link]

-

ResearchGate. Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

-

NIH. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

-

NIST. Pyridine, 2-methyl- - the NIST WebBook. [Link]

-

ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

-

NIH. Advances in structure elucidation of small molecules using mass spectrometry. [Link]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.. [Link]

-

ResearchGate. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

-

Harvard Apparatus. Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link]

-

Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

SpectraBase. Pyridine. [Link]

-

Stenutz. NMR chemical shift prediction of pyridines. [Link]

-

Royal Society of Chemistry. Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation. [Link]

-

NIH. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

ACS Publications. Effects of salt concentration on analyte response using electrospray ionization mass spectrometry. [Link]

-

Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

-

University of Colorado Boulder. Short Summary of 1H-NMR Interpretation. [Link]

-

NIH. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

Sources

- 1. 2-Hydrazino-5-methyl-pyridine HCl | CymitQuimica [cymitquimica.com]

- 2. appretech.com [appretech.com]

- 3. NMR Database for Faster Structural Data | CAS [cas.org]

- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 5. mzCloud – Advanced Mass Spectral Database [mzcloud.org]

- 6. youtube.com [youtube.com]

- 7. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 8. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 9. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 10. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. IR Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]

- 13. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 14. Mass Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]

- 15. Spectral Libraries | Thermo Fisher Scientific [thermofisher.com]

- 16. acdlabs.com [acdlabs.com]

- 17. Mass Spectral Libraries and Databases - Features : Shimadzu (United Kingdom) [shimadzu.co.uk]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

Navigating the Solubility Landscape of 2-Hydrazinyl-5-methylpyridine Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-hydrazinyl-5-methylpyridine hydrochloride in organic solvents. Recognizing the critical role of solubility in drug development and chemical synthesis, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the dissolution of this hydrochloride salt. We present a detailed exploration of the molecular characteristics of this compound, a systematic approach to solvent selection, and robust, step-by-step protocols for both qualitative and quantitative solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge and practical methodologies to confidently assess the solubility profile of this compound, ensuring data integrity and facilitating informed decisions in their research endeavors.

Introduction: The Criticality of Solubility in a Research Context

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of successful drug development and chemical process optimization. For a compound like this compound, understanding its behavior in various organic solvents is paramount for a multitude of applications, including reaction chemistry, purification, formulation, and bioavailability. This guide is structured to provide not just data, but a deep-seated understanding of the "why" behind the experimental observations, fostering a proactive and scientifically rigorous approach to solubility studies.

This compound is a substituted pyridine derivative. The presence of a hydrazinyl group, a methyl group, and the hydrochloride salt form imparts a unique combination of polarity, hydrogen bonding capabilities, and ionic character. These structural features are the primary determinants of its solubility in different solvent systems. The hydrochloride salt form is often employed to enhance the aqueous solubility and stability of a basic parent compound.[1] However, this can present challenges when dissolution in organic media is required.

Physicochemical Properties and Their Influence on Solubility

A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility.

| Property | Value/Information | Significance for Solubility |

| Molecular Formula | C₆H₁₀ClN₃[2][3] | Indicates the elemental composition and provides a basis for molecular weight calculation. |

| Molecular Weight | 159.62 g/mol [3] | Larger molecules can sometimes be more difficult to solvate.[4] |

| Structure | This compound | The pyridine ring provides some aromatic character, while the hydrazinyl group is a potent hydrogen bond donor and acceptor. The methyl group adds a small degree of lipophilicity. The hydrochloride salt introduces ionic character. |

| pKa | Not readily available in searches. | The pKa of the hydrazinyl and pyridine nitrogen atoms will dictate the pH at which the compound is ionized, significantly impacting its solubility in protic and acidic/basic media.[5] |

| LogP | Not readily available in searches. | The octanol-water partition coefficient would provide a quantitative measure of the compound's lipophilicity, which is a key predictor of solubility in non-polar organic solvents. |

The interplay of these properties dictates the compound's affinity for different solvents. The "like dissolves like" principle serves as a foundational guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4][6] For this compound, its ionic nature due to the hydrochloride salt suggests a preference for polar solvents. However, the organic pyridine backbone introduces a degree of non-polar character that may allow for some solubility in less polar environments.

A Strategic Approach to Solvent Selection

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of this compound. Solvents should be chosen to span a range of polarities and chemical functionalities.

Solvent Classes for Consideration:

-

Protic Solvents: These solvents can donate hydrogen bonds and are generally polar.

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): The hydroxyl group can interact favorably with the polar and hydrogen-bonding functionalities of the solute. Shorter-chain alcohols are more polar and are expected to be better solvents.

-

Water: As a highly polar protic solvent, water is a key reference. The hydrochloride salt form is designed to enhance aqueous solubility.

-

-

Aprotic Polar Solvents: These solvents are polar but do not donate hydrogen bonds.

-

Ketones (e.g., Acetone): The carbonyl group can act as a hydrogen bond acceptor.

-

Esters (e.g., Ethyl Acetate): Possesses both polar and non-polar characteristics.

-

Amides (e.g., Dimethylformamide (DMF), Dimethylacetamide (DMAc)): Highly polar solvents capable of strong hydrogen bond acceptance.

-

Sulfoxides (e.g., Dimethyl Sulfoxide (DMSO)): A highly polar and versatile solvent.

-

-

Aprotic Non-Polar Solvents: These solvents have low polarity and do not have significant hydrogen bonding capabilities.

-

Hydrocarbons (e.g., Hexane, Toluene): Solubility is expected to be low in these solvents due to the polar and ionic nature of the solute.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): Ethers are less polar than alcohols but can act as hydrogen bond acceptors.

-

Experimental Determination of Solubility: Protocols and Methodologies

The following protocols provide a framework for the systematic determination of the solubility of this compound. It is imperative to adhere to all safety precautions outlined in the Safety Data Sheet (SDS) for this compound and the chosen solvents.[7][8][9][10]

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents and helps to classify the compound's general solubility characteristics.[11][12]

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a fixed concentration.

Materials:

-

This compound

-

A selection of organic solvents from the classes listed in Section 3.1

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Preparation: Add approximately 10 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some solid remains undissolved, but a noticeable amount has gone into solution.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record: Document the observations for each solvent.

Quantitative Solubility Determination: The Equilibrium Solubility Method

This method determines the thermodynamic equilibrium solubility of the compound in a specific solvent at a given temperature.

Objective: To determine the maximum concentration of the compound that can be dissolved in a solvent at equilibrium.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or rotator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume (e.g., 2 mL) of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze both the standard solutions and the filtered sample solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the sample solutions by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

-

Data Presentation:

The quantitative solubility data should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide | 25 | [Experimental Value] | [Calculated Value] |

Visualizing the Solubility Workflow

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a robust framework for approaching the solubility determination of this compound. By integrating an understanding of the compound's physicochemical properties with systematic experimental protocols, researchers can generate high-quality, reliable solubility data. This information is indispensable for the rational design of chemical processes, the development of effective formulations, and the overall advancement of research projects involving this compound. The methodologies outlined herein are designed to be adaptable and can serve as a template for the solubility assessment of other novel chemical entities.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds?. Retrieved from [Link]

- CymitQuimica. (n.d.). 2-Hydrazino-5-methyl-pyridine HCl.

- Unknown Source. (n.d.). Factors affecting solubility.

- Sigma-Aldrich. (2025, November 11). SAFETY DATA SHEET.

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

- Sigma-Aldrich. (2024, March 4). SAFETY DATA SHEET.

- Unknown Source. (n.d.).

-

PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

- Unknown Source. (n.d.).

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hydrazino-5-methyl-pyridine HCl | CymitQuimica [cymitquimica.com]

- 3. appretech.com [appretech.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. byjus.com [byjus.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

Stability and Storage of 2-Hydrazinyl-5-methylpyridine hydrochloride: A Technical Guide to Ensuring Compound Integrity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Hydrazinyl-5-methylpyridine hydrochloride is a key chemical intermediate whose stability is paramount for the success of research and development endeavors. Its inherent reactivity, particularly the hydrazine moiety, necessitates a thorough understanding of its degradation pathways and optimal storage conditions. This guide provides a comprehensive overview of the physicochemical properties, factors influencing stability, and potential degradation mechanisms of this compound. It outlines field-proven storage and handling protocols, details a robust experimental workflow for stability assessment based on ICH guidelines, and discusses the principles of stability-indicating analytical methods. The objective is to equip researchers and drug development professionals with the technical knowledge and practical methodologies required to maintain the purity, potency, and overall integrity of this critical compound.

Introduction

In the landscape of pharmaceutical research and chemical synthesis, the reliability of starting materials and intermediates is a foundational pillar of success. This compound (CAS No: 879475-08-4) is a pyridine derivative that serves as a valuable building block. The presence of a hydrazine group attached to a pyridine ring makes it a versatile reagent, but also introduces specific stability challenges. The hydrochloride salt form is utilized to enhance stability and improve handling characteristics compared to the free base[1]; however, the compound remains susceptible to environmental factors.

Understanding the stability profile of this molecule is not merely an academic exercise; it is a critical component of risk management in drug development and a prerequisite for reproducible scientific outcomes. Degradation can lead to the loss of desired reactivity, the formation of unknown impurities that may interfere with subsequent reactions, or, most critically, the generation of potentially toxic byproducts such as free hydrazine, a known genotoxic impurity[2]. This guide synthesizes data from safety datasheets, supplier recommendations, and established pharmaceutical stability principles to provide a self-validating framework for the storage and handling of this compound.

Physicochemical Properties

A precise understanding of the compound's fundamental properties is the first step in developing an effective stability and storage strategy.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonyms | 2-Hydrazino-5-methyl-pyridine HCl | [4][5] |

| CAS Number | 879475-08-4 (Note: Some suppliers may list other CAS numbers for related structures or batches) | [3] |

| Molecular Formula | C₆H₁₀ClN₃ | [4][5][6] |

| Molecular Weight | 159.62 g/mol | [5][6] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95-98% | [6][7] |

Core Factors Influencing Stability

The stability of this compound is influenced by a combination of environmental factors that can initiate and accelerate degradation. The hydrazine functional group is the primary site of reactivity and instability.

Temperature

Thermal stress is a significant driver of degradation for many chemical entities. For hydrazine derivatives, elevated temperatures can promote decomposition[8]. Supplier recommendations for this compound vary, with some suggesting storage at 2-8°C[3] and others advising -20°C[5][9].

-

Expertise & Causality: The -20°C condition is recommended for long-term archival storage. The lower temperature significantly reduces the kinetic energy of the molecules, minimizing the rate of all potential degradation reactions. The 2-8°C range is suitable for short-term, in-use storage where the material is accessed frequently, balancing stability with practical laboratory workflow. The non-hydrochloride form is noted to be temperature-sensitive, reinforcing the need for cold storage[1].

Moisture and Humidity

The hydrochloride salt is, by its nature, potentially hygroscopic. The non-hydrochloride analog is explicitly described as hygroscopic and moisture-sensitive[1]. Absorption of atmospheric moisture can lead to several undesirable outcomes:

-

Hydrolysis: While the primary bonds are generally stable, the presence of water can facilitate hydrolytic degradation pathways over time, particularly at non-neutral pH.

-

Physical Changes: Water absorption can cause the solid material to become sticky or liquefy, making accurate weighing and handling difficult.

-

Catalysis: Dissolved impurities in absorbed water can catalyze degradation.

-

Trustworthiness: To create a self-validating protocol, all handling of the solid should be performed in a controlled, low-humidity environment (e.g., a glove box) or executed swiftly in a standard laboratory environment, followed by immediate and secure resealing of the container. Storage in a desiccator is a mandatory precaution.

Atmospheric Oxygen

Hydrazine and its derivatives are powerful reducing agents and are consequently susceptible to oxidation[8]. Contact with atmospheric oxygen can lead to the formation of various oxidation products, reducing the purity and potency of the material.

-

Authoritative Grounding: The principle of protecting oxygen-sensitive compounds is well-established. For maximum stability, especially for long-term storage, this compound should be stored under an inert atmosphere, such as argon or nitrogen[1][3]. This involves flushing the container with the inert gas before sealing.

Light

Pyridine and other aromatic heterocyclic compounds can be sensitive to light, particularly in the UV spectrum. Photons can provide the activation energy needed to initiate degradation reactions (photodegradation).

Incompatible Materials

As a hydrazine derivative, the compound is a strong reducing agent and a base. Contact with incompatible materials can lead to vigorous and potentially hazardous reactions. Key incompatibilities include:

-

Strong Oxidizing Agents: (e.g., peroxides, nitrates, hypochlorite) Can cause a rapid, exothermic reaction[8].

-

Strong Acids: While it is a hydrochloride salt, reaction with stronger acids can occur.

-

Bases: Strong bases will deprotonate the hydrochloride, liberating the more reactive and less stable free base.

-

Metal Oxides and Ions: Certain metals can catalyze the decomposition of hydrazines[8].

Potential Degradation Pathways

Understanding the likely degradation mechanisms is crucial for developing stability-indicating analytical methods and for interpreting stability data. The primary pathways involve the highly reactive hydrazine moiety.

-

Oxidation: The lone pair of electrons on the nitrogen atoms of the hydrazine group makes it highly susceptible to oxidation. This can lead to the formation of diazene intermediates, which can further react or decompose, potentially cleaving the C-N bond to form 5-methylpyridine and releasing nitrogen gas or forming hydrazine.

-

Hydrolysis: Although typically more stable than esters or amides, the hydrazinyl C-N bond could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially yielding 2-hydroxy-5-methylpyridine and hydrazine. The formation of hydrazine is a critical concern due to its classification as a probable human carcinogen[2].

-

Dimerization/Condensation: Self-condensation reactions between molecules, though less common, are a theoretical possibility under certain conditions.

Caption: Experimental workflow for a comprehensive stability assessment.

Step-by-Step Protocol for Long-Term Stability Study

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[12]

-

Material and Batch Selection: Use at least one representative batch of this compound. Document the batch number, date of manufacture, and initial certificate of analysis.

-

Container Closure System: Package the material in the intended long-term storage container (e.g., 20 mL amber glass vials with PTFE-lined caps).

-

Stability Chamber Setup: Place the packaged samples into qualified stability chambers set to the following conditions:

-

Time Points: Designate sample pull points. A typical schedule would be:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Testing: At each time point, test the samples for, at a minimum:

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay: Quantitative determination of the amount of this compound remaining.

-

Purity/Impurities: Chromatographic analysis to detect and quantify any degradation products. This includes both specific identified degradants and total impurities.

-

-

Data Evaluation: Analyze the data for trends. A significant change is typically defined as a 5% change in assay from its initial value or any degradation product exceeding its acceptance criterion. The data is used to establish a retest period, which is the time during which the material is expected to remain within specification under the defined storage conditions.

Stability-Indicating Analytical Methods

A cornerstone of any stability study is the analytical method used to assess the compound. A method is considered "stability-indicating" if it can accurately measure the active ingredient without interference from any degradation products, process impurities, or other potential components.[15][16]

-

Specificity/Selectivity: The primary requirement is that the analytical signal for the parent compound is well-resolved from signals of all potential degradants. This is typically achieved using a chromatographic technique like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines. The forced degradation study (Phase 1 in the workflow diagram) is essential for this validation, as it generates the very degradants the method must be able to separate.

-